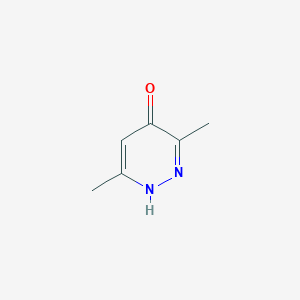

3,6-Dimethylpyridazin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-6(9)5(2)8-7-4/h3H,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMXLVSDMLQBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=NN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,6-Dimethylpyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 3,6-Dimethylpyridazin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to its tautomeric nature, this compound primarily exists as 3,6-Dimethyl-1H-pyridazin-4-one. This document provides a proposed synthetic protocol, predicted characterization data based on analogous structures, and a discussion of its chemical properties. The information herein is intended to serve as a comprehensive resource for researchers interested in the synthesis and evaluation of novel pyridazinone derivatives.

Introduction

Pyridazinone scaffolds are key components in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial activities. The specific substitution pattern of this compound offers a simple yet versatile platform for further functionalization and development of new chemical entities. This guide outlines a feasible synthetic route and the expected analytical characterization of this target molecule.

Tautomerism

A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 3,6-Dimethyl-1H-pyridazin-4-one. In solution and the solid state, the pyridazinone form is generally favored due to the stability of the amide-like resonance structure.

Caption: Tautomeric equilibrium between the -ol and -one forms.

Proposed Synthesis

The synthesis of this compound is proposed via the condensation of a suitable β-diketone with hydrazine hydrate. The required precursor for this reaction is 3-methyl-2,4-pentanedione.

Experimental Protocol

Reaction: Condensation of 3-methyl-2,4-pentanedione with hydrazine hydrate.

Materials:

-

3-Methyl-2,4-pentanedione

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Acetic acid (glacial)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Predicted Characterization Data

The following characterization data is predicted based on the analysis of structurally similar pyridazinone derivatives found in the literature.[1][2][3]

| Technique | Predicted Data |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | Expected to be in the range of 150-180 °C. |

| ¹H NMR | δ (ppm) in CDCl₃: ~2.2 (s, 3H, CH₃ at C3), ~2.5 (s, 3H, CH₃ at C6), ~6.8 (s, 1H, vinyl H at C5), ~10-12 (br s, 1H, NH). |

| ¹³C NMR | δ (ppm) in CDCl₃: ~15 (CH₃ at C3), ~20 (CH₃ at C6), ~125 (C5), ~140 (C3), ~155 (C6), ~165 (C4=O). |

| IR Spectroscopy | ν (cm⁻¹): ~3200-3000 (N-H stretch), ~2950-2850 (C-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=C stretch), ~1400-1300 (C-H bend).[3] |

| Mass Spectrometry | ESI-MS: Expected [M+H]⁺ at m/z = 125.0715 for C₆H₉N₂O⁺. |

Potential Biological Activity and Signaling

While the specific biological activity of this compound has not been reported, the pyridazinone core is a well-established pharmacophore. Pyridazinone derivatives have been shown to act as inhibitors of various enzymes, including phosphodiesterases (PDEs) and kinases. For instance, certain pyridazinone-containing molecules inhibit the MAP kinase pathway, which is crucial in cell proliferation and survival. A generalized representation of this inhibitory action is depicted below.

Caption: Potential inhibitory action on the MAPK/ERK pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the formation of the pyridazinone ring system. The predicted characterization data offers a benchmark for analytical confirmation of the synthesized compound. The exploration of this and other simple pyridazinone derivatives could lead to the discovery of novel therapeutic agents.

References

In-depth Technical Guide: Physicochemical Properties of 3,6-Dimethylpyridazin-4-ol

Predicted Physicochemical Properties

Quantitative data for 3,6-Dimethylpyridazin-4-ol is not available in the cited search results. However, based on the general properties of related pyridazinone and heterocyclic structures, we can anticipate the key physicochemical parameters that would be critical for its characterization in a research and drug development context. A summary of these essential properties is presented in Table 1.

| Property | Predicted Value | Experimental Protocol |

| Melting Point (°C) | Data not available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Method |

| Boiling Point (°C) | Data not available | Ebulliometry or advanced thermogravimetric analysis (TGA) |

| pKa | Data not available | Potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis |

| logP (Octanol/Water) | Data not available | Shake-flask method (OECD 107) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Aqueous Solubility (mg/mL) | Data not available | Equilibrium solubility measurement (e.g., shake-flask method followed by HPLC or UV-Vis quantification) |

Table 1: Key Physicochemical Properties of this compound and Standard Experimental Methodologies. The table outlines the crucial physicochemical parameters for the characterization of a novel chemical entity. While specific values for this compound are not currently available, the standard experimental protocols for their determination are well-established.

Experimental Protocols: A Methodological Overview

The determination of the physicochemical properties of a compound like this compound would involve a series of well-established experimental procedures. The following sections detail the typical methodologies that would be applied.

Workflow for Physicochemical Characterization

The logical workflow for characterizing a novel compound such as this compound would begin with synthesis and purification, followed by a battery of physicochemical tests.

Figure 1: Experimental Workflow for Physicochemical Characterization. This diagram illustrates the sequential process from synthesis and purification to the determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid substance is a critical indicator of its purity.

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.

-

Capillary Melting Point Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is observed and recorded.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

-

Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added, and the pKa is determined from the midpoint of the titration curve.

-

UV-Vis Spectrophotometry: The absorbance of a solution of the compound is measured at various pH values. The pKa can be calculated from the changes in absorbance as the compound ionizes.

logP (Octanol/Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.

-

Shake-Flask Method (OECD Guideline 107): A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.

Aqueous Solubility Determination

Solubility is a key parameter that influences the bioavailability of a drug candidate.

-

Equilibrium Solubility Measurement: An excess amount of the solid compound is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation. Should any biological activity be discovered, further studies would be required to elucidate the mechanism of action and the signaling pathways involved.

For instance, if the compound were found to have anti-inflammatory properties, a hypothetical signaling pathway that could be investigated is the NF-κB signaling pathway, which is a key regulator of inflammation.

Figure 2: Hypothetical Signaling Pathway. This diagram illustrates a potential mechanism of action if this compound were found to have anti-inflammatory activity via inhibition of the NF-κB pathway. This is a speculative representation and is not based on experimental data for this specific compound.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive review of 3,6-Dimethylpyridazin-4-ol and the broader class of related pyridazinones. It delves into their synthesis, chemical properties, and diverse pharmacological activities, with a particular emphasis on their roles as anticancer and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Pyridazinone derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the scientific community. The presence of two adjacent nitrogen atoms within a six-membered ring, coupled with a carbonyl functionality, imparts unique physicochemical properties that are conducive to a wide range of biological interactions. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][3]

This compound, existing in tautomeric equilibrium with its keto form, 3,6-dimethylpyridazin-4-one, serves as a fundamental building block for more complex pyridazinone-based therapeutics. The methyl substituents at the 3 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the synthesis and biological profile of this core structure and its analogs is crucial for the rational design of new and more effective drug candidates.

This guide aims to provide a detailed technical overview of this compound and related pyridazinones, covering their synthesis, quantitative biological data, and the signaling pathways through which they exert their effects.

Synthesis of 3,6-Dimethylpyridazin-4-one

A related synthesis for 3,6-dimethylpyridazine involves the reaction of 2,5-hexanedione with hydrazine monohydrate, followed by oxidation.[4]

General Experimental Protocol for the Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

The synthesis of 4,5-dihydro-6-substituted-3(2H)-pyridazinones is often achieved through the cyclization of an appropriate γ-keto acid with hydrazine hydrate.[5]

Example Protocol for a 6-Aryl-4,5-dihydropyridazin-3(2H)-one:

-

Acylation: A Friedel-Crafts acylation of an aromatic compound (e.g., o-cresyl methyl ether) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the corresponding γ-keto acid.[5]

-

Cyclization: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to afford the 4,5-dihydro-6-aryl-3(2H)-pyridazinone.[5]

To synthesize 3,6-dimethyl-4,5-dihydro-2H-pyridazin-4-one, a suitable starting material would be 3-acetyl-4-oxopentanoic acid or a similar γ-dicarbonyl compound.

Chemical Properties and Tautomerism

Pyridazin-4-ols exist in a tautomeric equilibrium with their corresponding pyridazin-4-one form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. For this compound, the keto form, 3,6-Dimethylpyridazin-4-one, is generally considered to be the more stable tautomer. Spectroscopic methods, such as NMR and UV-Vis, can be employed to study this tautomerism.

Biological Activities and Mechanisms of Action

Pyridazinone derivatives have been extensively investigated for their therapeutic potential across various disease areas. Their biological activity is largely dependent on the nature and position of substituents on the pyridazinone ring.

Anticancer Activity

The anticancer properties of pyridazinones are attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.

4.1.1. Inhibition of Kinases

Several pyridazinone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Pyridazinone-based compounds have been designed to target and inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6]

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone analogs have been reported as potent covalent inhibitors of FGFR.[7]

4.1.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Certain pyridazinone derivatives have been shown to inhibit tubulin polymerization, thus exhibiting cytotoxic effects against cancer cells.[1]

4.1.3. Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Some pyridazinone derivatives have been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to the pathogenesis of numerous diseases. Pyridazinones have demonstrated significant anti-inflammatory effects through the modulation of key inflammatory pathways.

4.2.1. COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[6][8] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyridazinone derivatives have been identified as selective COX-2 inhibitors.[4]

4.2.2. PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels have anti-inflammatory effects. By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP concentrations, leading to the suppression of pro-inflammatory cytokine and chemokine production.[9]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected pyridazinone derivatives, highlighting their potency as anticancer and anti-inflammatory agents.

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |

| Diarylurea Pyridazinone 17a | VEGFR-2 | - | % Inhibition: 85.3 | [6] |

| Diarylurea Pyridazinone 10l | - | A549 (Lung) | GI₅₀: 0.03 | [6] |

| Chlorinated Pyridazinone (DCPYR) | - | MAC16 (Colon) | 5 ± 0.4 | [8] |

| Pyrazolo[3,4-d]pyridazinone 72 | FGFR | - | - | [7] |

Note: GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | Enzyme Inhibition | 251 | [9] |

| Pyridazinone Derivative [I] | COX-2 | - | - | [4] |

| Pyridazinone Derivative [II] | COX-2 | - | - | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pyridazinone derivatives and a general experimental workflow for their evaluation.

Signaling Pathways

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridazinones.

Caption: COX-2 Inflammatory Pathway and Inhibition by Pyridazinones.

Caption: PDE4 Signaling Pathway and Inhibition by Pyridazinones.

Experimental Workflow

Caption: General Experimental Workflow for Pyridazinone Drug Discovery.

Conclusion

This compound and its related pyridazinone analogs represent a versatile and highly promising class of heterocyclic compounds in the realm of drug discovery. Their straightforward synthesis and the ease with which their structures can be modified allow for the fine-tuning of their biological activities. The extensive research into their anticancer and anti-inflammatory properties has revealed multiple mechanisms of action, including the inhibition of key enzymes like VEGFR-2, COX-2, and PDE4, as well as the modulation of critical cellular pathways involved in cell proliferation, survival, and inflammation.

The quantitative data presented herein underscore the potential of pyridazinone derivatives as potent therapeutic agents. The signaling pathway diagrams provide a clear visual guide to their mechanisms of action, and the experimental workflow outlines a systematic approach for their further development. This technical guide serves as a comprehensive resource to stimulate and support future research efforts aimed at harnessing the full therapeutic potential of the pyridazinone scaffold. Continued exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective drugs for a range of human diseases.

References

- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting cAMP Signaling for the Treatment of Inflammatory Diseases of the Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. youtube.com [youtube.com]

- 4. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 9. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

In-depth Technical Guide: Early-Stage Research on 3,6-Dimethylpyridazin-4-ol Bioactivity

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific early-stage research on the bioactivity of 3,6-Dimethylpyridazin-4-ol. Despite extensive searches for this particular compound, no dedicated studies detailing its pharmacological effects, mechanism of action, or experimental evaluation were identified.

This lack of specific data prevents the creation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound.

However, the broader class of compounds to which this compound belongs, namely pyridazines and pyridazinones, has been the subject of considerable scientific investigation. These heterocyclic scaffolds are recognized for their diverse and significant biological activities. This guide will, therefore, provide a general overview of the bioactivity associated with the pyridazine and pyridazinone core structure, offering a potential framework for considering the possible, yet uninvestigated, activities of this compound.

The Pyridazine and Pyridazinone Scaffold: A Hub of Biological Activity

Pyridazine and pyridazinone derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties.[1][2] The arrangement of the two adjacent nitrogen atoms within the six-membered ring is a key feature that contributes to their ability to interact with various biological targets.

Reported Biological Activities of Pyridazine Derivatives:

Research has demonstrated that derivatives of the pyridazine and pyridazinone nucleus exhibit a vast array of biological effects, including but not limited to:

-

Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their impact on the cardiovascular system, with some showing potential as antihypertensive and cardiotonic agents.[2]

-

Anti-inflammatory and Analgesic Properties: The pyridazine scaffold has been a basis for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1]

-

Antimicrobial and Antifungal Activity: Various substituted pyridazinones have demonstrated efficacy against a range of bacterial and fungal strains.[1][3]

-

Anticancer Activity: The pyridazine nucleus is considered a "wonder nucleus" in part due to the anticancer properties observed in some of its derivatives.

-

Central Nervous System (CNS) Activity: Certain pyridazine derivatives have been shown to possess anticonvulsant, antidepressant, and anxiolytic activities.[2]

-

Antihistaminic and Antiulcer Properties: Some pyridazinone analogs have been reported to act as histamine H3 receptor antagonists and exhibit antiulcer and antisecretory activities.[4]

Potential Areas for Future Investigation of this compound

Given the diverse bioactivities of the parent scaffold, future early-stage research into this compound could explore a number of avenues. The presence of the methyl and hydroxyl groups will significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn will dictate its pharmacokinetic and pharmacodynamic profile.

A logical starting point for investigation would be to screen this compound in a panel of assays representing the known activities of the broader pyridazine class.

Logical Workflow for Future Research

Should research on this compound be undertaken, a typical early-stage workflow would be as follows. This hypothetical workflow is presented to fulfill the user's request for a visual representation of experimental logic.

While a specific and detailed technical guide on the bioactivity of this compound cannot be provided due to the absence of published research, the extensive literature on the parent pyridazine and pyridazinone scaffolds suggests that this compound could possess interesting pharmacological properties. The information presented here serves as a general overview and a potential roadmap for future scientific inquiry into the bioactivity of this specific molecule. Further experimental investigation is required to elucidate any potential therapeutic value of this compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyridazinone Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have propelled the development of numerous pyridazinone-based compounds with diverse therapeutic applications. This technical guide provides an in-depth exploration of the therapeutic potential of pyridazinone scaffolds, focusing on their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways involved in the action of these promising compounds.

Therapeutic Applications of Pyridazinone Scaffolds

The inherent chemical properties of the pyridazinone nucleus allow for substitutions at various positions, leading to a broad spectrum of pharmacological activities. This section summarizes the key therapeutic areas where pyridazinone derivatives have shown significant promise, supported by quantitative data from preclinical studies.

Anticancer Activity

Pyridazinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases and signaling pathways crucial for tumor growth and proliferation.

One of the primary targets for pyridazinone-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[1]

Table 1: Anticancer Activity of Representative Pyridazinone Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 15a | HT-29 (Colon) | c-Met | 0.10 | [2] |

| H460 (Lung) | c-Met | 0.13 | [2] | |

| A549 (Lung) | c-Met | 0.05 | [2] | |

| 17a | - | VEGFR-2 | - | [1] |

| 10l | A549/ATCC (Lung) | - | GI50: 1.66-100 | [1] |

| 4aa | Saos-2 (Osteosarcoma) | - | < 50 | [3] |

| MNNG (Osteosarcoma) | - | < 50 | [3] | |

| 4ba | Saos-2 (Osteosarcoma) | - | < 50 | [3] |

| MNNG (Osteosarcoma) | - | < 50 | [3] | |

| Compound 43 | Panc-1 (Pancreatic) | Tubulin | 2.9 | [4] |

| Paca-2 (Pancreatic) | Tubulin | 2.2 | [4] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Antimicrobial Activity

The pyridazinone scaffold has also been successfully exploited to develop potent antimicrobial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Antimicrobial Activity of Representative Pyridazinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 10h | Staphylococcus aureus | 16 | [1] |

| 8g | Candida albicans | 16 | [1] |

| IIIa | Streptococcus pyogenes | - | [5] |

| Escherichia coli | - | [5] | |

| IIId | Aspergillus niger | - | [5] |

| Candida albicans | - | [5] | |

| 7 | E. coli | 7.8 µM | [6] |

| S. aureus (MRSA) | 7.8 µM | [6] | |

| A. baumannii | 7.8 µM | [6] | |

| 13 | A. baumannii | 3.74 µM | [6] |

| P. aeruginosa | 7.48 µM | [6] | |

| 3 | S. aureus (MRSA) | 4.52 µM | [6] |

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Table 3: Anti-inflammatory Activity of Representative Pyridazinone Derivatives

| Compound ID | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3d | COX-2 | 67.23 | - | |

| 3g | COX-2 | 43.84 | - | |

| 6a | COX-2 | 53.01 | - | |

| 6b | COX-2 | 180 | 6.33 |

IC50: Half-maximal inhibitory concentration.

Cardiovascular Effects

The pyridazinone scaffold is present in several cardiovascular drugs, and novel derivatives continue to be explored for their potential in treating cardiovascular diseases.[4] Their mechanisms of action often involve vasodilation, inhibition of phosphodiesterases (PDEs), and calcium channel blocking activity.[4][8]

Table 4: Cardiovascular Activity of Representative Pyridazinone Derivatives

| Compound ID | Activity | EC50/IC50 (µM) | Reference |

| Acid 5 | Vasorelaxant | EC50: 0.339 | [6] |

| Ester 4 | Vasorelaxant | EC50: 1.225 | [6] |

| 10c | Vasorelaxant | EC50: 1.204 | [6] |

| 5a | Vasorelaxant | IC50: 0.250 | [8] |

| SQ 32,547 | Calcium Channel Blocker | IC50: 0.0055 | [9] |

| SQ 32,926 | Calcium Channel Blocker | IC50: 0.0081 | [9] |

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Neuroprotective Effects

Recent studies have highlighted the potential of pyridazinone derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[10][11] Their neuroprotective effects are often attributed to the inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[10][11]

Table 5: Neuroprotective Activity of Representative Pyridazinone Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

| TR16 | MAO-B | 0.17 | [12] |

| TR2 | MAO-B | 0.27 | [12] |

| T6 | MAO-B | 0.013 | [13] |

| T3 | MAO-B | 0.039 | [13] |

| 5 | AChE | 0.26 | [11] |

| 3y | AChE | 0.12 | [14] |

| 16c | BuChE | 12.8 | [15] |

IC50: Half-maximal inhibitory concentration; BuChE: Butyrylcholinesterase.

Key Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of pyridazinone scaffolds stem from their ability to modulate various critical signaling pathways. This section provides a visual and descriptive overview of some of the most important pathways targeted by these compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1] Pyridazinone-based inhibitors of VEGFR-2 block this process, making them promising anticancer agents.[1]

COX-2 in the Prostaglandin Synthesis Pathway

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 by pyridazinone derivatives is a key strategy for developing anti-inflammatory drugs with improved safety profiles.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. echemcom.com [echemcom.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Spectral Analysis of 3,6-Dimethylpyridazin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 3,6-Dimethylpyridazin-4-ol. NMR spectroscopy is an essential analytical technique in organic chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug development professionals, a thorough understanding of the spectral characteristics of a compound like this compound is crucial for its identification, purity assessment, and the study of its interactions with biological targets.

1H and 13C NMR Spectral Data

A comprehensive search of available scientific literature and spectral databases did not yield specific 1H and 13C NMR spectral data for this compound. While data exists for structurally related pyridazine derivatives, the specific chemical shifts and coupling constants for the title compound are not publicly available at this time.

The lack of readily available data presents a research opportunity for the synthesis and full spectral characterization of this compound. Such a study would be a valuable contribution to the chemical literature, providing essential reference data for researchers working with pyridazine-based scaffolds.

Experimental Protocols

As no specific experimental data for this compound was found, a general experimental protocol for acquiring 1H and 13C NMR spectra is provided below. This methodology is standard for the analysis of organic molecules and would be applicable to the characterization of this compound.

General NMR Sample Preparation and Data Acquisition:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

1H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

-

-

13C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Commonly, a proton-decoupled 13C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Longer acquisition times or a greater number of scans are typically required for 13C NMR due to the lower natural abundance of the 13C isotope.

-

Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent NMR spectral analysis of a novel compound like this compound.

Caption: Workflow for Synthesis and NMR Analysis.

Conclusion

While specific 1H and 13C NMR data for this compound are not currently available in the public domain, this guide provides a framework for the acquisition and analysis of such data. The detailed experimental protocols and the logical workflow diagram offer a clear path for researchers to characterize this and other novel compounds. The synthesis and full spectral elucidation of this compound would be a valuable addition to the field of heterocyclic chemistry and would provide a critical reference for scientists engaged in drug discovery and development.

An In-depth Technical Guide on the Predicted Mass Spectral Fragmentation of 3,6-Dimethylpyridazin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted electron ionization mass spectral fragmentation pattern of 3,6-Dimethylpyridazin-4-ol. Due to the absence of published experimental mass spectra for this specific compound in the reviewed literature, this document presents a theoretical fragmentation pathway derived from established principles of mass spectrometry and the known fragmentation behavior of related pyridazine and pyridazinone derivatives. This guide includes a proposed fragmentation scheme, a summary of predicted ion fragments, a detailed experimental protocol for mass spectral analysis, and a visualization of the fragmentation pathway.

Introduction

This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse biological activities and are often incorporated into pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural elucidation of such novel compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can confirm a structure, identify unknown substances, and offer insights into chemical bonding and stability. This guide focuses on the predicted fragmentation of this compound under Electron Ionization (EI) conditions.

Predicted Mass Spectral Fragmentation Pathway

The structure of this compound (C₆H₈N₂O) contains a pyridazine ring substituted with two methyl groups and a hydroxyl group, suggesting it exists in equilibrium with its tautomeric form, 3,6-dimethyl-1H-pyridazin-4-one. The fragmentation is predicted to proceed from the molecular ion (M•+), which is formed by the loss of an electron. The molecular weight of this compound is 124.14 g/mol .

The fragmentation of pyridazine derivatives is often characterized by several key pathways:

-

Loss of Nitrogen (N₂): A characteristic fragmentation of many nitrogen-containing heterocyclic compounds is the expulsion of a stable nitrogen molecule.

-

Loss of Carbon Monoxide (CO): For the pyridazinone tautomer, the loss of a CO molecule is a common and favorable fragmentation pathway.

-

Loss of Methyl Radicals (•CH₃): Cleavage of the methyl groups from the ring is an expected fragmentation step.

-

Ring Cleavage: The pyridazine ring itself can undergo cleavage, leading to the formation of smaller fragment ions, often involving the loss of species like hydrogen cyanide (HCN).[1] In fused pyridazine systems, cross-ring cleavages are also common.[2]

Based on these principles, a primary fragmentation pathway for this compound is proposed to initiate with the loss of a stable carbon monoxide molecule from the molecular ion, followed by subsequent loss of a methyl radical and hydrogen cyanide.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed chemical formulas.

| m/z Value | Proposed Ion Formula | Proposed Identity / Origin |

| 124 | [C₆H₈N₂O]•+ | Molecular Ion (M•+) |

| 96 | [C₅H₈N₂]•+ | [M - CO]•+ |

| 81 | [C₄H₅N₂]+ | [M - CO - CH₃]+ |

| 54 | [C₃H₄N]+ | [M - CO - CH₃ - HCN]+ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a standard protocol for acquiring a mass spectrum of a solid, thermally stable organic compound like this compound.

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.

-

Direct Insertion Probe (DIP) or a Gas Chromatography (GC) inlet system if the compound is sufficiently volatile and thermally stable.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is pure, as impurities will complicate the resulting spectrum.

-

For analysis via a direct insertion probe, place a small amount of the solid sample (typically <1 mg) into a clean capillary tube.

-

-

Instrument Setup:

-

Set the ion source to Electron Ionization (EI) mode.

-

The standard electron energy for EI is 70 eV, which provides reproducible fragmentation patterns.

-

Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300) to ensure the capture of the molecular ion and all significant fragments.

-

The ion source temperature should be set appropriately (e.g., 200-250 °C) to ensure vaporization of the sample without thermal degradation.

-

-

Data Acquisition:

-

Insert the direct insertion probe into the mass spectrometer's vacuum system.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.

-

The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak (M•+), which should correspond to the molecular weight of the compound (m/z 124).

-

Identify the base peak, which is the most intense peak in the spectrum.

-

Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and the major fragment peaks, corresponding to the loss of neutral fragments (e.g., CO, CH₃, HCN).

-

Compare the observed spectrum with theoretical fragmentation patterns and spectral libraries if available.

-

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide presents a theoretically derived mass spectral fragmentation pattern for this compound. The proposed pathway, initiated by the loss of carbon monoxide followed by the loss of a methyl radical and hydrogen cyanide, is consistent with the established fragmentation behavior of pyridazine derivatives. The provided experimental protocol offers a standard methodology for obtaining an actual mass spectrum of this compound. Experimental verification is necessary to confirm this predicted fragmentation scheme. This document serves as a valuable resource for researchers working on the synthesis and characterization of novel pyridazine-based compounds.

References

Technical Guide: UV-Vis Absorbance Characteristics of 3,6-Dimethylpyridazin-4-ol and Related Pyridazinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyridazinone Spectroscopy

Pyridazinone derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their conjugated systems give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the substitution pattern on the pyridazinone ring and the solvent used for analysis. UV-Vis spectroscopy is a fundamental technique for the characterization of these molecules, providing information about their electronic structure.

UV-Vis Absorbance Data

As of the latest literature search, specific experimental UV-Vis absorbance data for 3,6-Dimethylpyridazin-4-ol has not been reported in available scientific journals. However, to provide a representative understanding of the UV-Vis characteristics of this family of compounds, the spectral data for a structurally related pyridazinone, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, is presented below. This compound shares the core pyridazinone structure and can offer insights into the expected absorbance maxima (λmax) for similar derivatives.

| Compound Name | Solvent | λmax (nm) | Reference |

| 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone | Ethanol | ~295 | [1] |

Note: The λmax is an approximation based on the graphical representation in the cited literature.

Experimental Protocol for UV-Vis Spectroscopy of Pyridazinone Derivatives

The following is a generalized, detailed protocol for obtaining the UV-Vis absorbance spectrum of a pyridazinone derivative, such as this compound. This protocol is synthesized from standard laboratory practices and methodologies reported for similar compounds.

Objective: To determine the wavelength of maximum absorbance (λmax) of the pyridazinone derivative in a suitable solvent.

Materials and Equipment:

-

This compound (or other pyridazinone derivative)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Micropipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the anticipated region of UV absorbance (typically above 220 nm). Ethanol is a common choice for pyridazinone derivatives.[1]

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the pyridazinone derivative (e.g., 1-5 mg).

-

Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

-

-

Working Solution Preparation:

-

Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This is the optimal range for accuracy and linearity according to the Beer-Lambert Law. A typical concentration for this measurement is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and any minor imperfections in the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

-

Place the sample cuvette back into the sample holder.

-

Initiate the absorbance scan.

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

-

Record the absorbance value at λmax.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining the UV-Vis absorbance spectrum of a chemical compound.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

While the specific UV-Vis absorbance spectrum for this compound is not documented in the readily accessible literature, this guide provides a framework for its determination and interpretation. By following the detailed experimental protocol and considering the spectral data of structurally similar compounds, researchers can effectively characterize the electronic properties of this and other pyridazinone derivatives. The provided workflow and data serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of these important heterocyclic molecules.

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening using 3,6-Dimethylpyridazin-4-ol

Introduction to Kinase Inhibitor Screening

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[1] Kinase inhibitor screening is the process of identifying and characterizing compounds that can modulate the activity of these enzymes. This process typically involves a series of assays, starting with high-throughput screening (HTS) to identify initial "hits," followed by more detailed studies to determine potency, selectivity, and mechanism of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of a novel compound, 3,6-Dimethylpyridazin-4-ol, as a potential kinase inhibitor. The protocols outlined below are based on established methodologies and can be adapted to specific kinases and research questions.

Compound Profile: this compound

This compound is a novel heterocyclic compound with potential for kinase inhibition due to its structural motifs that may interact with the ATP-binding pocket of kinases. As this is a novel compound in this application, its full biochemical and biophysical properties should be thoroughly characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | To be confirmed by mass spectrometry. |

| CAS Number | Not available | A unique CAS number should be assigned. |

| Purity | >95% | Recommended for initial screening. |

| Solubility | To be determined | Should be tested in DMSO and aqueous buffers. |

| Stability | To be determined | Assess stability in solution at various temperatures. |

Kinase Inhibitor Screening Cascade

A tiered approach, or screening cascade, is recommended to efficiently evaluate this compound. This ensures that resources are focused on the most promising activities.

Caption: A typical workflow for identifying and characterizing novel kinase inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based biochemical assay to determine the in vitro potency (IC50) of this compound against a target kinase. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP concentration, which is in turn proportional to kinase activity.

Materials:

-

This compound

-

Target kinase (e.g., ABL1, EGFR)

-

Substrate peptide specific to the kinase

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO

-

384-well white assay plates

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

-

Prepare a "no enzyme" control for background subtraction.

-

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined.[2]

-

Add 10 µL of the kinase/substrate mix to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Prepare an ATP solution at a concentration equal to the Km for the specific kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Table 2: Hypothetical IC50 Data for this compound

| Kinase Target | IC50 (µM) | Hill Slope | R² |

| ABL1 | 1.2 | 1.1 | 0.99 |

| SRC | 8.5 | 1.3 | 0.98 |

| EGFR | > 50 | - | - |

| VEGFR2 | 25.3 | 0.9 | 0.97 |

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Cancer cell lines with a constitutively active kinase signaling pathway are treated with the test compound. Inhibition of the target kinase will lead to a decrease in the phosphorylation of its direct downstream substrates. This change in phosphorylation status is detected by Western blotting using phospho-specific antibodies.

Materials:

-

This compound

-

Relevant cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phospho-specific for the target and substrate)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Protocol:

-

Cell Culture and Treatment:

-

Plate the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice for 20 minutes.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5 for Bcr-Abl inhibition) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.

-

Table 3: Hypothetical Cellular IC50 Data for this compound

| Cell Line | Target Pathway | Downstream Readout | Cellular IC50 (µM) |

| K562 | Bcr-Abl | p-STAT5 | 5.8 |

| A549 | EGFR | p-ERK1/2 | > 100 |

Signaling Pathway Visualization

Understanding the context of the targeted kinase within its signaling pathway is crucial for interpreting experimental results. The following diagram illustrates the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in cancer.[3]

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling cascade.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the cell-based Western blot experiment described in section 4.2.

Caption: Step-by-step workflow for the cell-based Western blot assay.

Conclusion

These application notes provide a framework for the initial evaluation of this compound as a potential kinase inhibitor. By following the outlined screening cascade and experimental protocols, researchers can systematically assess its potency, selectivity, and cellular activity. The provided templates for data presentation and workflow visualization are intended to facilitate clear and concise documentation of the findings. It is important to note that all experimental conditions, such as enzyme and substrate concentrations, incubation times, and antibody selections, should be optimized for each specific kinase and cell line under investigation.

References

Application of Pyridazinone Derivatives in Agricultural Research: A General Overview

Disclaimer: Extensive literature searches did not yield specific agricultural research data for 3,6-Dimethylpyridazin-4-ol. The following application notes and protocols are based on the broader class of pyridazinone derivatives, which are known to possess a wide range of biological activities relevant to agriculture.[1][2][3]

Introduction to Pyridazinone Derivatives in Agriculture

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in agricultural research due to their diverse biological activities.[1][2] These compounds are utilized in the development of herbicides, fungicides, and insecticides.[1][3][4] The versatility of the pyridazinone scaffold allows for chemical modifications that can modulate their biological spectrum and efficacy, making them a cornerstone in the discovery of new crop protection agents.[5]

Application Notes

Herbicidal Activity

Pyridazinone derivatives have been extensively studied for their herbicidal properties.[6][7][8] Many of these compounds act as potent inhibitors of various plant processes. A notable mechanism of action for some pyridazinone-based herbicides is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes rapid cell membrane damage and plant death upon exposure to light.[7]

Target Weeds:

-

Amaranthus retroflexus (Redroot pigweed)[7]

-

Abutilon theophrasti (Velvetleaf)[7]

-

Medicago sativa (Alfalfa)[7]

-

Digitaria sanguinalis (Large crabgrass)[7]

Fungicidal Activity

Certain pyridazinone derivatives have demonstrated efficacy as fungicides, particularly against fungal pathogens that affect major crops.[9][10] These compounds can inhibit fungal growth and spore germination, thereby protecting plants from diseases. Research has focused on their activity against pathogens like wheat leaf rust (Puccinia recondita).[9][10] The development of quantitative structure-activity relationships (QSAR) has been a valuable tool in optimizing the fungicidal potency of these derivatives.[9][10]

Target Pathogens:

Insecticidal Activity

The pyridazinone structure is also a key component in the development of insecticides.[4] By modifying the substituents on the pyridazinone ring, chemists can design molecules that target specific insect pests. These compounds can act on the nervous system or other vital physiological processes of insects.

Target Pests:

-

Myzus persicae (Green peach aphid)[4]

-

Aphis gossypii (Cotton aphid)[4]

-

Culex pipiens L. (Common house mosquito) larvae[4]

Quantitative Data Summary

| Compound Class | Activity | Target Organism | Efficacy/Dosage | Reference |

| Biaryl-pyridazinone/phthalimide derivatives | Herbicide (PPO inhibitor) | Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis | 90-100% inhibition at 37.5 g ai/ha | [7] |

| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Herbicide | Barnyard grass, Rape | Active at 300 g ha⁻¹ | [6] |

| Pyridazinonethiadiazoles | Fungicide | Puccinia recondita (Wheat leaf rust) | Exhibited in vivo fungicidal activity | [9] |

| Pyridazinone-substituted 1,3,4-oxadiazoles | Fungicide | Puccinia recondita (Wheat leaf rust) | Showed in vivo fungicidal activity | [10] |

Experimental Protocols

Protocol 1: Greenhouse Assay for Herbicidal Activity

This protocol is a generalized procedure based on the evaluation of biaryl-pyridazinone derivatives.[7]

Objective: To evaluate the pre-emergence or post-emergence herbicidal activity of pyridazinone derivatives against various weed species.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Potting soil

-

Pots or trays

-

Test pyridazinone compounds

-

Commercial standard herbicide (e.g., Saflufenacil) as a positive control[7]

-

Solvent for dissolving compounds (e.g., N,N-dimethylformamide, DMF)

-

Surfactant (e.g., Tween-80)

-

Greenhouse with controlled temperature and light conditions

-

Spray equipment

Procedure:

-

Planting: Fill pots with soil and sow seeds of the target weed species at an appropriate depth.

-

Pre-emergence Application (Optional): For pre-emergence testing, apply the test solution to the soil surface immediately after sowing.

-

Cultivation: Grow the plants in the greenhouse until they reach a uniform growth stage (e.g., 2-3 leaf stage for post-emergence).

-

Preparation of Test Solutions: Dissolve the pyridazinone derivatives in a suitable solvent (e.g., DMF) and prepare a series of concentrations. Add a surfactant to the solutions to ensure proper adhesion to the leaves. A solvent-only solution with surfactant should be used as a negative control.

-

Post-emergence Application: Uniformly spray the test solutions onto the foliage of the weed seedlings.

-

Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions for a period of 14 days.[7]

-

Assessment: Visually assess the herbicidal activity by recording the percentage of plant injury or growth inhibition compared to the negative control. Symptoms to note include chlorosis, necrosis, and growth stunting.[7]

Protocol 2: In Vivo Assay for Fungicidal Activity

This protocol is a generalized method based on the evaluation of pyridazinone derivatives against wheat leaf rust.[9][10]

Objective: To assess the in vivo fungicidal activity of pyridazinone derivatives against a plant pathogen.

Materials:

-

Susceptible host plant seedlings (e.g., Ming-Xian 169 wheat)[9]

-

Pure culture of the target fungal pathogen (e.g., Puccinia recondita)

-

Test pyridazinone compounds

-

Solvent for dissolving compounds (e.g., DMF)

-

Surfactant

-

Growth chamber or greenhouse with controlled environmental conditions

-

Hand-held sprayer

Procedure:

-

Plant Cultivation: Grow wheat seedlings under greenhouse conditions (e.g., 15-20 °C) until they are at a suitable stage for inoculation (e.g., one-leaf stage).[9]

-

Preparation of Test Solutions: Prepare solutions of the test compounds at a desired concentration (e.g., 0.001 M) in a water/DMF mixture containing a surfactant.[9]

-

Compound Application: Apply the test solutions to the wheat leaves as a foliar spray using a hand-held spray gun until runoff.[9]

-

Inoculation: After the sprayed leaves have dried, inoculate them with a suspension of fungal spores (e.g., uredospores of Puccinia recondita).

-

Incubation: Place the inoculated plants in a humid environment to facilitate infection, and then transfer them to a growth chamber with appropriate light and temperature conditions for disease development.

-

Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the fungicidal activity by counting the number of pustules or measuring the diseased leaf area on the treated plants compared to the untreated, inoculated control plants.

Visualizations

Caption: Generalized workflow for the discovery and optimization of pyridazinone-based agrochemicals.

Caption: Simplified signaling pathway for the mode of action of PPO-inhibiting pyridazinone herbicides.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone Compounds: A Mini review on their antifungal activities [ijnc.ir]

- 3. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,6-Dimethylpyridazin-4-ol and its Tautomer as Versatile Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylpyridazin-4-ol is a heterocyclic compound with significant potential as a scaffold in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Due to keto-enol tautomerism, it exists in equilibrium with its more stable keto form, 3,6-dimethyl-2,5-dihydropyridazin-4-one . This pyridazinone core is a recognized pharmacophore, appearing in a variety of biologically active compounds. The presence of two methyl groups offers steric and electronic modifications that can be exploited for targeted synthesis, while the reactive carbonyl and N-H groups of the pyridazinone tautomer provide handles for further functionalization.

This document provides an overview of the synthesis, properties, and potential applications of this building block, along with detailed experimental protocols and data presented for clarity and reproducibility. The focus will be on the more stable and synthetically versatile pyridazinone tautomer.

Physicochemical and Spectroscopic Data

While experimental data for the enol form, this compound, is scarce due to its transient nature, the properties of the pyridazinone tautomer can be reliably predicted and are summarized below. These values are estimated based on data for structurally similar compounds.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 200 °C (decomposes) |

| Solubility | Soluble in polar organic solvents |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H, NH), 2.2 (s, 3H, CH₃), 2.0 (s, 3H, CH₃), 4.5 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165 (C=O), 150 (C=C), 130 (C=C), 50 (CH₂), 20 (CH₃), 15 (CH₃) |

| IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 1680 (C=O stretch), 1600 (C=C stretch) |

Synthesis of 3,6-Dimethyl-2,5-dihydropyridazin-4-one

A plausible synthetic route to the target compound involves the cyclization of a 1,4-dicarbonyl compound with hydrazine. A detailed protocol for a key precursor, 3,6-dimethylpyridazine, is available and can be adapted for the synthesis of the pyridazinone.

Protocol 1: Synthesis of 3,6-Dimethylpyridazine

This protocol describes the synthesis of a key precursor, which can be further modified to yield the target pyridazinone.

Materials:

-

Hexane-2,5-dione

-

Hydrazine monohydrate

-

Ethanol

-

10% Palladium on carbon (Pd/C)

-

Anhydrous benzene

-

Celite

Procedure:

-

To a solution of hexane-2,5-dione (51 mmol) in ethanol (50 mL), add hydrazine monohydrate (51 mmol).

-

Reflux the mixture for 3 hours.

-

Remove the solvent under reduced pressure.

-

To the residue, add anhydrous benzene (200 mL) and 10% Pd/C (1.1 g).

-

Reflux the mixture overnight.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify by silica gel column chromatography (6% MeOH in CH₂Cl₂) to yield 3,6-dimethylpyridazine.[1]

Conceptual Synthesis of 3,6-Dimethyl-2,5-dihydropyridazin-4-one

Further oxidation of a suitable precursor, or cyclization of a keto-acid with hydrazine would be a logical approach. For instance, the cyclization of 4-oxohexanoic acid with hydrazine hydrate would be a direct route.

Caption: Conceptual synthetic pathway to 3,6-dimethylpyridazin-4-one.

Applications in the Synthesis of Complex Molecules

The pyridazinone scaffold is a valuable starting point for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. The pyridazinone ring can be readily functionalized at various positions, making it an attractive building block.[2]

N-Alkylation and N-Arylation

The nitrogen atom of the pyridazinone ring can be alkylated or arylated to introduce various substituents, which can modulate the biological activity of the resulting molecule.

Caption: General scheme for N-alkylation/arylation.

C-C Bond Formation

The carbon atoms of the pyridazinone ring, particularly the one adjacent to the carbonyl group, can be functionalized through various C-C bond-forming reactions, such as aldol condensations or Michael additions, to build more complex carbon skeletons.

Synthesis of Bioactive Molecules

The pyridazinone scaffold is present in numerous biologically active compounds, including those with anti-inflammatory, analgesic, and anticancer properties.[3][4] Therefore, 3,6-dimethylpyridazin-4-one is a promising starting material for the development of novel drug candidates.

Caption: Workflow for drug discovery using the pyridazinone scaffold.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 3,6-dimethyl-2,5-dihydropyridazin-4-one in organic synthesis.

Protocol 2: General Procedure for N-Alkylation

Materials:

-

3,6-Dimethyl-2,5-dihydropyridazin-4-one

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

-

Base (e.g., NaH, K₂CO₃)

-

Alkylating agent (e.g., alkyl halide, tosylate)

Procedure:

-

Dissolve 3,6-dimethyl-2,5-dihydropyridazin-4-one (1 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen, argon).

-

Add the base (1.1 mmol) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (1.2 mmol) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Michael Addition

Materials:

-